Cas no 88382-11-0 (Benzamide, N-hydroxy-N-[1-(1-methylethyl)-3-butenyl]-4-nitro-)
![Benzamide, N-hydroxy-N-[1-(1-methylethyl)-3-butenyl]-4-nitro- structure](https://www.kuujia.com/scimg/cas/88382-11-0x500.png)
88382-11-0 structure
Product name:Benzamide, N-hydroxy-N-[1-(1-methylethyl)-3-butenyl]-4-nitro-
Benzamide, N-hydroxy-N-[1-(1-methylethyl)-3-butenyl]-4-nitro- Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-hydroxy-N-[1-(1-methylethyl)-3-butenyl]-4-nitro-
- N-hydroxy-N-(2-methylhex-5-en-3-yl)-4-nitrobenzamide
- DTXSID70525159
- 88382-11-0
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- Inchi: InChI=1S/C14H18N2O4/c1-4-5-13(10(2)3)15(18)14(17)11-6-8-12(9-7-11)16(19)20/h4,6-10,13,18H,1,5H2,2-3H3
- InChI Key: LXKRJIGRGFNEKY-UHFFFAOYSA-N
- SMILES: CC(C)C(CC=C)N(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 278.12665706g/mol
- Monoisotopic Mass: 278.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.4Ų
- XLogP3: 3.2
Benzamide, N-hydroxy-N-[1-(1-methylethyl)-3-butenyl]-4-nitro- Related Literature
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1. Book reviews
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2. Book reviews
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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